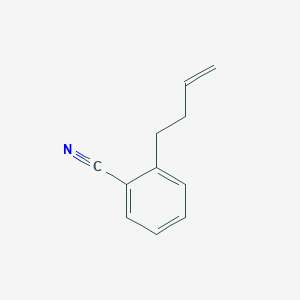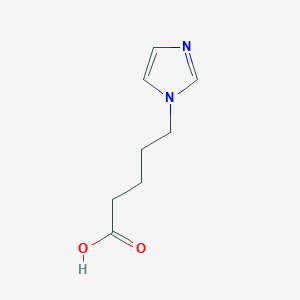
2-(But-3-en-1-基)苯甲腈
描述
2-(But-3-en-1-yl)benzonitrile is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(But-3-en-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(But-3-en-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光化学加成
Foster 等人(1998 年)的研究探索了苯甲腈衍生物的光化学加成。他们用低压汞灯的 254 纳米光照射苯甲腈,产生了几个加成产物。这项研究表明了苯甲腈衍生物(包括 2-(But-3-en-1-基)苯甲腈)在光化学反应中的潜力,这可能对合成化学和材料科学产生影响 (Foster 等,1998 年)。
化学反应中的溶剂极性
Bohnwagner 等人(2016 年)研究了溶剂极性对苯甲腈化合物反应机理的影响。他们对与 2-(But-3-en-1-基)苯甲腈在结构上相关的分子 4-(1H-吡咯-1-基)苯甲腈所做的工作表明,溶剂极性如何影响反应途径和结果。这项研究对优化复杂苯甲腈衍生物合成中的反应条件具有重要意义 (Bohnwagner 等,2016 年)。
合成和结构阐明
Bera 等人(2021 年)进行了一项研究,重点关注与苯甲腈相关的化合物的合成和结构阐明。他们的工作涉及创建一个三齿 NNN 配体和一个钴(II)配合物,展示了苯甲腈衍生物在形成复杂分子结构方面的多功能性。这项研究提供了对 2-(But-3-en-1-基)苯甲腈在合成具有特定性质的新型化合物中的潜力的见解 (Bera 等,2021 年)。
钯催化的偶联Wei 等人(2000 年)探索了芳基碘化物与 2-炔基苯甲腈(包括 2-(But-3-en-1-基)苯甲腈)的钯催化偶联。这项研究突出了苯甲腈衍生物在促进复杂化学反应中的潜力,特别是在有机合成领域,此类反应至关重要 [(Wei 等,2000)](https
2-(But-3-en-1-基)苯甲腈的科学研究应用
光催化应用
Foster 等人(1998 年)的研究表明,用紫外光照射三氟乙醇中的苯甲腈会形成四种加成产物,这证明了苯甲腈衍生物(包括 2-(But-3-en-1-基)苯甲腈)在光化学反应中的潜力。这些发现表明在合成化学和材料科学中应用,其中光催化过程很有价值 (Foster 等,1998 年)。
药物化学
Tehrani 等人(2005 年)发现 3-(5-吡啶-2-基-2H-四唑-2-基)苯甲腈衍生物是有效且选择性的代谢型谷氨酸亚型 5 受体拮抗剂。这项研究表明苯甲腈衍生物与治疗剂的开发相关,可能包括 2-(But-3-en-1-基)苯甲腈 (Tehrani 等,2005 年)。
抗肿瘤活性和分子对接
Bera 等人(2021 年)探讨了衍生自 4-(2-溴乙酰)苯甲腈的钴(II)配合物的抗肿瘤活性。研究结果表明苯甲腈衍生物(如 2-(But-3-en-1-基)苯甲腈)在癌症研究和药物开发中的潜在应用 (Bera 等,2021 年)。
正电子发射断层扫描成像
Shimoda 等人(2016 年)研究了用于正电子发射断层扫描(PET)成像的 3-[5-(吡啶-2-基)-2H-四唑-2-基]苯甲腈类似物。这表明像 2-(But-3-en-1-基)苯甲腈这样的化合物可以用于医学中的诊断成像应用 (Shimoda 等,2016 年)。
作用机制
Target of Action
Benzonitrile, a related compound, plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, a widely used advanced coating .
Mode of Action
The synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
Biochemical Pathways
The synthesis of benzonitrile involves several classical methods, including the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .
Result of Action
The synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is known to be advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 2-(But-3-en-1-yl)benzonitrile. For instance, the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride was found to be most effective when the molar ratio of benzaldehyde to hydroxylamine hydrochloride was 1:1.5, and the reaction was carried out at 120°C for 2 hours .
生化分析
Biochemical Properties
2-(But-3-en-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the binding of 2-(But-3-en-1-yl)benzonitrile to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with other biomolecules such as nucleic acids, potentially affecting their stability and function .
Cellular Effects
The effects of 2-(But-3-en-1-yl)benzonitrile on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating this pathway, 2-(But-3-en-1-yl)benzonitrile can affect gene expression and cellular metabolism. Furthermore, this compound has been observed to induce oxidative stress in certain cell types, leading to changes in cellular function and viability .
Molecular Mechanism
At the molecular level, 2-(But-3-en-1-yl)benzonitrile exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For example, the binding of 2-(But-3-en-1-yl)benzonitrile to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(But-3-en-1-yl)benzonitrile have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 2-(But-3-en-1-yl)benzonitrile can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 2-(But-3-en-1-yl)benzonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function and overall health . At higher doses, 2-(But-3-en-1-yl)benzonitrile can induce toxic effects, including liver damage and oxidative stress . These adverse effects are likely due to the compound’s interactions with critical enzymes and proteins involved in cellular metabolism. It is essential to determine the appropriate dosage to minimize toxicity while maximizing the compound’s beneficial effects.
Metabolic Pathways
2-(But-3-en-1-yl)benzonitrile is involved in several metabolic pathways, primarily those related to its biotransformation and elimination from the body. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and its potential impact on cellular function.
Transport and Distribution
The transport and distribution of 2-(But-3-en-1-yl)benzonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 2-(But-3-en-1-yl)benzonitrile can be transported into cells via organic anion transporters, which facilitate its uptake and distribution . Additionally, binding proteins can sequester the compound in specific cellular regions, influencing its activity and function.
Subcellular Localization
The subcellular localization of 2-(But-3-en-1-yl)benzonitrile is a critical factor in determining its activity and function. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins . These interactions can affect the compound’s stability and efficacy, as well as its impact on cellular processes. Additionally, post-translational modifications and targeting signals can direct 2-(But-3-en-1-yl)benzonitrile to specific subcellular compartments, further influencing its function .
属性
IUPAC Name |
2-but-3-enylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEKIOUOIHGYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559585 | |
| Record name | 2-(But-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62170-45-0 | |
| Record name | 2-(But-3-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316869.png)
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B1316870.png)

![1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1316879.png)





